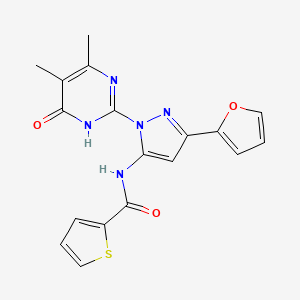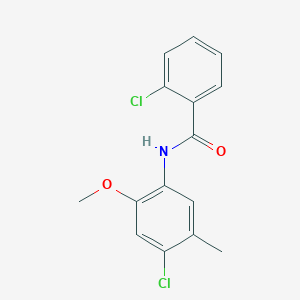![molecular formula C13H9ClN2OS B2386171 4-Cloro-6-(4-metoxifenil)tieno[3,2-d]pirimidina CAS No. 869709-83-1](/img/structure/B2386171.png)
4-Cloro-6-(4-metoxifenil)tieno[3,2-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The molecular structure of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine consists of a thieno[3,2-d]pyrimidine core with a chloro substituent at position 4 and a methoxyphenyl group at position 6.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine, which is known to have various biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry . They are often used as inhibitors of various enzymes, including protein kinases (PKs) , which play key roles in several signal transduction pathways and can lead to metastasis and drug resistance .
Mode of Action
The compound interacts with its targets, primarily protein kinases, to inhibit their activity . This inhibition can disrupt cellular communication pathways, which are critical for the proliferation and differentiation of cancer cells . As a result, the compound can potentially slow down or stop the progression of cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein kinase pathway . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can disrupt the normal functioning of this pathway, leading to changes in cellular communication and potentially slowing down the progression of cancer .
Pharmacokinetics
Thienopyrimidine derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein kinases and the disruption of cellular communication pathways . This can lead to changes in cell proliferation and differentiation, potentially slowing down or stopping the progression of cancer .
Análisis Bioquímico
Biochemical Properties
Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . They can inhibit the expression and activities of certain vital inflammatory mediators .
Cellular Effects
Pyrimidine derivatives have been shown to exert anticancer potential through different action mechanisms, including inhibiting protein kinases that control cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects through various mechanisms, including inhibiting protein kinases .
Metabolic Pathways
Pyrimidines are known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), acetonitrile, and ethanol, along with catalysts such as palladium and copper salts.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can exhibit diverse biological activities and are of interest in medicinal chemistry.
Comparación Con Compuestos Similares
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine: This compound has a fluorophenyl group instead of a methoxyphenyl group, which can affect its biological activity and chemical reactivity.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: These derivatives are known for their PI3K inhibitory activity and anticancer properties.
Thieno[2,3-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms, leading to different biological activities and applications.
The uniqueness of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQRLZNZDBDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869709-83-1 |
Source


|
| Record name | 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2386093.png)






![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
![2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2386106.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)


